molecular formula C19H27Cl2F3N6O7 B12356312 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride

Cat. No.: B12356312
M. Wt: 579.4 g/mol
InChI Key: CJEZEJRBXILJEH-ARZSUFAXSA-N
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Description

The compound 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione; hydrochloride is a complex chemical entity It is characterized by its unique structure, which includes a diazinane ring, a pyrrolidine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the diazinane ring through a cyclization reaction. This is followed by the introduction of the chloro and trifluoromethyl groups via halogenation reactions. The pyrrolidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imine group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diazinane ring and pyrrolidine moiety are likely to play a key role in binding to enzymes or receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-[(2-aminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione
  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methyl)-1,3-diazinane-2,4-dione

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the pyrrolidine moiety. These structural features confer specific chemical properties, such as increased stability and potential for specific molecular interactions, which are not present in similar compounds.

Properties

Molecular Formula

C19H27Cl2F3N6O7

Molecular Weight

579.4 g/mol

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C10H13F3N2O5.C9H13ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h4-7,16-17H,1-3H2,(H,14,18,19);5,7,11H,1-4H2,(H2,12,13,15,16);1H/t4?,5-,6+,7+;;/m0../s1

InChI Key

CJEZEJRBXILJEH-ARZSUFAXSA-N

Isomeric SMILES

C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl

Canonical SMILES

C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl

Origin of Product

United States

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